(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid
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Overview
Description
O-(Salicylideneamino)phenylarsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4 It is known for its unique structure, which includes both an arsonic acid group and a salicylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Salicylideneamino)phenylarsonic acid typically involves the condensation reaction between salicylaldehyde and o-arsanilic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for O-(Salicylideneamino)phenylarsonic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(Salicylideneamino)phenylarsonic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid derivatives.
Scientific Research Applications
O-(Salicylideneamino)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(Salicylideneamino)phenylarsonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its effects.
Comparison with Similar Compounds
Similar Compounds
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
4-Hydroxy-3-nitrobenzenearsonic acid: Known for its use in animal nutrition.
p-Arsanilic acid: Another organoarsenic compound with applications in veterinary medicine.
Uniqueness
O-(Salicylideneamino)phenylarsonic acid stands out due to its dual functional groups, which provide unique chemical reactivity and potential applications. Its ability to form metal complexes and its potential biological activity make it a compound of significant interest in various fields of research.
Properties
CAS No. |
30937-57-6 |
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Molecular Formula |
C13H12AsNO4 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
[2-[(2-hydroxyphenyl)methylideneamino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13-8-4-1-5-10(13)9-15-12-7-3-2-6-11(12)14(17,18)19/h1-9,16H,(H2,17,18,19) |
InChI Key |
JAIIGRAUUFWZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2[As](=O)(O)O)O |
Origin of Product |
United States |
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